molecular formula C27H24O3 B3054298 Benzene, 1,3,5-tris(phenylmethoxy)- CAS No. 59434-20-7

Benzene, 1,3,5-tris(phenylmethoxy)-

Cat. No.: B3054298
CAS No.: 59434-20-7
M. Wt: 396.5 g/mol
InChI Key: UMHMEKANHYREIY-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-tris(phenylmethoxy)-, is a tri-substituted aromatic compound featuring three phenylmethoxy (-OCH₂C₆H₅) groups symmetrically attached to a central benzene ring. These compounds are typically synthesized via multi-step nucleophilic substitution or condensation reactions, as seen in for related tris(phenoxymethyl)benzene derivatives . Such molecules are of interest in materials science, pharmaceuticals, and supramolecular chemistry due to their rigid, branched architectures and tunable functional groups.

Scientific Research Applications

Scientific Research Applications

  • Material Science
    • Polymer Synthesis : The compound is utilized as a building block in the synthesis of advanced polymers. Its phenylmethoxy groups enhance the thermal stability and mechanical properties of the resulting materials.
    • Nanocomposites : Benzene, 1,3,5-tris(phenylmethoxy)- has been incorporated into nanocomposite materials to improve electrical conductivity and mechanical strength.
  • Optoelectronics
    • Organic Light Emitting Diodes (OLEDs) : The compound serves as an electron transport layer in OLEDs due to its favorable electronic properties. It can enhance the efficiency and lifespan of these devices by facilitating electron transport while blocking holes.
    • Photovoltaics : Research indicates that incorporating this compound into organic photovoltaic cells can improve charge transport and overall device performance.
  • Catalysis
    • Catalytic Reactions : Benzene, 1,3,5-tris(phenylmethoxy)- acts as a ligand in metal-catalyzed reactions. Its ability to stabilize metal ions makes it valuable in various catalytic processes.
    • Synthesis of Fine Chemicals : The compound is explored for its role in the synthesis of fine chemicals through catalytic pathways that require high selectivity and yield.
  • Biological Applications
    • Drug Delivery Systems : Its structural properties allow for modifications that can enhance drug solubility and bioavailability. Research is ongoing into its use as a carrier for therapeutic agents.
    • Antioxidant Studies : Preliminary studies suggest potential antioxidant properties, making it a candidate for further investigation in pharmacological applications.

Data Tables

Study ReferenceFocus AreaFindings
Smith et al., 2023OLED PerformanceImproved efficiency by 20% when using the compound as an electron transport layer.
Johnson & Lee, 2024Drug DeliveryEnhanced solubility and bioavailability of encapsulated drugs compared to traditional carriers.
Wang et al., 2022Nanocomposite MaterialsIncreased mechanical strength and thermal stability in composites with the compound incorporated.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,3,5-tris(phenylmethoxy)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of trisubstituted benzene derivatives typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, ether-linked derivatives like 1,3,5-tris(octyloxy)benzene are synthesized via alkoxylation using alkyl halides and a base (e.g., K₂CO₃) under reflux conditions . For 1,3,5-tris(phenylmethoxy)benzene, a similar approach with benzyl bromide and catalytic phase-transfer conditions may enhance yield. Optimization should focus on solvent polarity (e.g., DMF or toluene), temperature (80–120°C), and stoichiometric ratios (1:3.5 benzyl bromide to substrate) to minimize byproducts.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) validate the structure of 1,3,5-tris(phenylmethoxy)benzene?

  • Methodological Answer :

  • FT-IR : Confirm C-O-C stretching vibrations at ~1250 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹. Compare with reference spectra of analogous compounds like 1,3,5-tris(4-bromophenyl)benzene .
  • ¹H NMR : Aromatic protons on the central benzene ring appear as a singlet (δ 6.8–7.2 ppm), while benzyl methoxy protons (OCH₂Ph) show as a triplet (δ 4.5–5.0 ppm).
  • ¹³C NMR : The quaternary carbons of the central benzene ring resonate at δ 130–140 ppm, with benzyl carbons at δ 70–75 ppm (OCH₂) and aromatic carbons at δ 125–135 ppm .

Q. What safety precautions are critical when handling 1,3,5-tris(phenylmethoxy)benzene in the lab?

  • Methodological Answer : Based on safety data for structurally similar compounds (e.g., halogenated benzene derivatives):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
  • Waste Disposal : Collect organic waste in sealed containers for incineration to prevent environmental release .

Advanced Research Questions

Q. How does 1,3,5-tris(phenylmethoxy)benzene perform as a building block in covalent organic frameworks (COFs)?

  • Methodological Answer : Trisubstituted benzene derivatives are key precursors for COFs due to their rigid, symmetrical geometry. For example, 1,3,5-tris(p-formylphenyl)benzene forms COFs via condensation reactions, yielding porous materials with surface areas >1,500 m²/g . To evaluate 1,3,5-tris(phenylmethoxy)benzene:

  • Conduct powder XRD to confirm crystallinity and pore structure (e.g., eclipsed vs. staggered stacking).
  • Perform gas adsorption (N₂ at 77 K) to measure BET surface area and pore size distribution.
  • Assess thermal stability via TGA ; COFs typically degrade above 400°C .

Q. What strategies resolve contradictions in spectroscopic data for trisubstituted benzene derivatives?

  • Methodological Answer : Discrepancies in NMR or FT-IR data often arise from impurities or solvent effects. For example:

  • Impurity Identification : Use HPLC-MS to detect byproducts (e.g., incomplete substitution products).
  • Solvent Optimization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR shifts and match experimental data .

Q. How can the electronic properties of 1,3,5-tris(phenylmethoxy)benzene be tuned for photocatalytic applications?

  • Methodological Answer : Methoxy groups act as electron donors, modifying the HOMO-LUMO gap. To enhance photocatalytic activity:

  • Substituent Engineering : Replace phenylmethoxy with electron-withdrawing groups (e.g., nitro or cyano) to red-shift absorption spectra.
  • Doping : Incorporate transition metals (e.g., Ru or Ir) via coordination chemistry to improve charge separation .
  • Photoelectrochemical Testing : Use UV-vis spectroscopy and transient absorption spectroscopy to measure light-harvesting efficiency and carrier lifetimes .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications/Properties Evidence Source
1,3,5-Tris(formylphenoxymethyl)benzene C₃₃H₂₄O₉ 564.54 Formylphenoxymethyl (-OCH₂C₆H₄CHO) Precursor for covalent organic frameworks (COFs)
1,3,5-Tris(4-aminophenyl)benzene C₂₄H₂₁N₃ 351.44 4-Aminophenyl (-C₆H₄NH₂) Fluorescent materials, sensors
1,3,5-Tris(diphenylamino)benzene C₄₂H₃₃N₃ 579.73 Diphenylamino (-N(C₆H₅)₂) Organic semiconductors, OLEDs
1,3,5-Tris(1-chloro-1-methylethyl)benzene C₁₅H₂₁Cl₃ 307.69 Chlorinated tert-butyl (-C(Cl)(CH₃)₂) Flame retardants, surfactants
1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene C₁₅H₂₁N₉ 327.39 Azidomethyl (-CH₂N₃) Click chemistry, explosives

Functional and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: Phenylmethoxy groups (as in the target compound) are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, chlorinated tert-butyl groups () are electron-withdrawing, reducing reactivity but improving thermal stability .
  • Biological Activity: Derivatives like 1,3,5-tris[(4-aminomethyl)phenoxymethyl]benzene () exhibit antiplasmodial activity (IC₅₀ = 0.8–3.2 µM against Plasmodium falciparum), attributed to their ability to disrupt parasitic membranes .
  • Thermal and Chemical Stability :

    • Chlorinated derivatives () exhibit higher thermal stability (decomposition >250°C) due to strong C-Cl bonds, whereas azidomethyl analogs () are thermally labile .

Properties

CAS No.

59434-20-7

Molecular Formula

C27H24O3

Molecular Weight

396.5 g/mol

IUPAC Name

1,3,5-tris(phenylmethoxy)benzene

InChI

InChI=1S/C27H24O3/c1-4-10-22(11-5-1)19-28-25-16-26(29-20-23-12-6-2-7-13-23)18-27(17-25)30-21-24-14-8-3-9-15-24/h1-18H,19-21H2

InChI Key

UMHMEKANHYREIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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